1,1-Dichloroethane (2,2,2-D3)

説明

1,1-Dichloroethane (2,2,2-D3) is a useful research compound. Its molecular formula is C2H4Cl2 and its molecular weight is 101.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1-Dichloroethane (2,2,2-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichloroethane (2,2,2-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

- 1,1-dichloroethane primarily affects the central nervous system (CNS), liver, and kidneys. In the CNS, it can lead to neurotoxicity, affecting behavior and cognitive function .

Mode of Action

- 1,1-dichloroethane may inhibit aquaporin 4 (AQP4) in astrocytes and myelin basic protein (MBP) in oligodendrocytes, leading to cortical demyelination and neural behavioral changes . These interactions disrupt normal cellular processes, impairing CNS function.

生化学分析

Biochemical Properties

1,1-Dichloroethane (2,2,2-D3) plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may bind covalently to proteins and DNA, potentially causing cellular damage . Additionally, 1,1-Dichloroethane (2,2,2-D3) can induce oxidative stress by generating reactive oxygen species (ROS), which can further interact with cellular biomolecules.

Cellular Effects

The effects of 1,1-Dichloroethane (2,2,2-D3) on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can alter gene expression by modulating transcription factors such as NF-κB and AP-1, which are critical in the cellular response to stress . Furthermore, 1,1-Dichloroethane (2,2,2-D3) can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 1,1-Dichloroethane (2,2,2-D3) exerts its effects through several mechanisms. It can bind to and inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Additionally, the compound can form adducts with DNA and proteins, disrupting their normal function. The generation of ROS by 1,1-Dichloroethane (2,2,2-D3) can also lead to oxidative damage to cellular components, further contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Dichloroethane (2,2,2-D3) can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . Long-term exposure to 1,1-Dichloroethane (2,2,2-D3) in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and chronic cellular damage, leading to potential carcinogenic effects .

Dosage Effects in Animal Models

The effects of 1,1-Dichloroethane (2,2,2-D3) vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxic effects, including liver and kidney damage, central nervous system depression, and increased risk of cancer . Threshold effects have been observed, where the severity of the toxic effects increases sharply beyond a certain dosage level.

Metabolic Pathways

1,1-Dichloroethane (2,2,2-D3) is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1,1-Dichloroethane (2,2,2-D3), leading to the formation of reactive intermediates that can further react with cellular components . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites and disruption of normal metabolic processes.

Transport and Distribution

Within cells and tissues, 1,1-Dichloroethane (2,2,2-D3) is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher local concentrations and potential toxicity . Transporters such as organic anion-transporting polypeptides (OATPs) may also play a role in its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of 1,1-Dichloroethane (2,2,2-D3) can influence its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also accumulate in mitochondria, leading to mitochondrial dysfunction and impaired energy production. Post-translational modifications and targeting signals may direct 1,1-Dichloroethane (2,2,2-D3) to specific cellular compartments, affecting its overall impact on cellular function.

生物活性

1,1-Dichloroethane (2,2,2-D3), also known as deuterated 1,1-dichloroethane, is a chlorinated hydrocarbon that has been the subject of various studies due to its potential biological effects and applications in research. This compound is often used in organic synthesis and as a solvent. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Chemical Formula : C₂HCl₂

- Molecular Weight : 98.96 g/mol

- Structure : A colorless, oily liquid with a characteristic sweet odor.

- Solubility : It is moderately soluble in water and highly soluble in organic solvents.

Biological Activity Overview

The biological activity of 1,1-dichloroethane can be categorized into several areas:

- Toxicology : Studies have shown that exposure to 1,1-dichloroethane can lead to various toxic effects. Acute exposure has been associated with respiratory irritation and central nervous system effects. Chronic exposure may result in liver and kidney damage.

- Carcinogenicity : Research indicates that 1,1-dichloroethane may have carcinogenic potential. In animal studies, it has been linked to increased incidences of tumors in the liver and lungs when administered at high doses over prolonged periods .

- Endocrine Disruption : Some studies suggest that dichloroethanes can act as endocrine disruptors. In vitro assays have demonstrated that certain derivatives of dichloroethane exhibit antiestrogenic properties, potentially impacting hormonal balance .

Case Study 1: Toxicological Effects

A study conducted on Sprague-Dawley rats exposed to varying concentrations of 1,1-dichloroethane revealed significant increases in liver tumors at mid to high doses. The study noted a dose-dependent relationship between exposure levels and tumor incidence, highlighting the compound's potential carcinogenicity .

Case Study 2: Endocrine Disruption

In a series of experiments evaluating the antiestrogenic activity of 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs), it was found that these compounds could inhibit estrogen receptor binding in vitro. One specific compound demonstrated a dose-dependent decrease in uterine weight in immature mice, suggesting significant endocrine-disrupting activity .

Toxicological Studies

Endocrine Activity

Research on the antiestrogenic properties of various dichloroethane derivatives has shown:

科学的研究の応用

Chemical Synthesis

1,1-Dichloroethane is primarily utilized as a feedstock in the synthesis of other chemicals. The production of 1,1,1-trichloroethane is a notable application. This compound serves as an intermediate in manufacturing solvents and refrigerants. Additionally, thermal cracking of 1,1-dichloroethane can produce vinyl chloride at high temperatures (400–500 °C) and pressures (10 MPa) .

Solvent Applications

This compound is widely used as a solvent for various materials:

- Plastics : It effectively dissolves certain plastics for processing and formulation.

- Oils and Fats : Its solvent properties make it suitable for extracting oils from seeds and fats from animal sources.

- Degreasing Agent : In industrial settings, it is employed to remove grease and contaminants from metal parts.

Environmental Testing

The isotopically labeled variant 1,1-dichloroethane (2,2,2-D3) serves as a valuable tool in environmental studies:

- Surrogate Standard : It is used as a surrogate standard during the analysis of volatile organic compounds (VOCs) in water via gas chromatography-mass spectrometry (GC-MS) .

- NMR Solvent : The compound is also utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy for studying chemical structures .

Fumigant in Agriculture

1,1-Dichloroethane has applications as a fumigant in insecticide sprays. Its effectiveness in controlling pests makes it valuable in agricultural practices.

Rubber Cementing

It is used in the cementing of rubber products, particularly those requiring high-vacuum resistance. This application highlights its importance in the manufacturing of durable rubber goods .

Safety and Environmental Impact

Despite its utility, 1,1-dichloroethane poses safety concerns:

- It has been classified as a potential carcinogen by California’s Proposition 65 since 1990 .

- Environmental persistence is notable; it decomposes in the atmosphere with a half-life of approximately 62 days due to photolytic reactions with hydroxyl radicals .

Case Study 1: Industrial Solvent Use

A study conducted on the use of 1,1-dichloroethane in automotive parts cleaning demonstrated its effectiveness in removing stubborn grease and oil residues without damaging metal surfaces. The study highlighted its rapid evaporation rate which minimizes residue left on cleaned parts.

Case Study 2: Environmental Monitoring

In an environmental monitoring project assessing VOCs near industrial sites, 1,1-dichloroethane (2,2,2-D3) was employed as a tracer to evaluate contamination levels. Results indicated significant reductions in VOC concentrations when remediation strategies were implemented.

特性

IUPAC Name |

2,2-dichloro-1,1,1-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

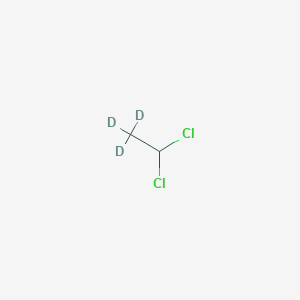

[2H]C([2H])([2H])C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。